molecular formula C15H20N4OS B6625812 N,N-dimethyl-4-[[5-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]butanamide

N,N-dimethyl-4-[[5-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]butanamide

Cat. No. B6625812
M. Wt: 304.4 g/mol
InChI Key: KDCCIXVISXZUQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-dimethyl-4-[[5-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]butanamide, also known as DMTB, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. DMTB is a member of the triazole family of compounds and is commonly used as a reagent in biochemical assays and as a tool in drug discovery.

Mechanism of Action

The mechanism of action of N,N-dimethyl-4-[[5-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]butanamide is attributed to its ability to bind to the active site of enzymes and inhibit their activity. In the case of histone deacetylases, N,N-dimethyl-4-[[5-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]butanamide binds to the zinc ion in the active site and prevents the deacetylation of histone proteins, leading to changes in gene expression. In the case of protein kinases, N,N-dimethyl-4-[[5-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]butanamide binds to the ATP-binding site and prevents the transfer of phosphate groups to target proteins, leading to altered signaling pathways.
Biochemical and Physiological Effects
N,N-dimethyl-4-[[5-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]butanamide has been shown to have a range of biochemical and physiological effects. In addition to its inhibitory effects on enzymes, it has been shown to induce apoptosis in cancer cells and to have anti-inflammatory properties. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of N,N-dimethyl-4-[[5-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]butanamide is its potency and specificity as an enzyme inhibitor. It has been shown to be effective at very low concentrations, making it a valuable tool in biochemical assays. However, its specificity can also be a limitation, as it may not be effective against all isoforms of a given enzyme. Additionally, N,N-dimethyl-4-[[5-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]butanamide may have off-target effects that need to be carefully considered in experimental design.

Future Directions

There are numerous future directions for the use of N,N-dimethyl-4-[[5-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]butanamide in scientific research. One area of interest is in the development of novel therapeutics for cancer and neurodegenerative diseases based on its ability to induce apoptosis and its neuroprotective effects. Additionally, there is potential for the use of N,N-dimethyl-4-[[5-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]butanamide in the study of epigenetic modifications and their role in disease. Finally, the development of more specific and potent inhibitors based on the structure of N,N-dimethyl-4-[[5-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]butanamide may lead to new tools for drug discovery and development.

Synthesis Methods

N,N-dimethyl-4-[[5-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]butanamide can be synthesized through a multi-step process starting with the reaction of 4-methylbenzyl chloride with sodium azide to form 4-methylphenyl azide. The azide is then reacted with 4-mercaptobutanoyl chloride to form the corresponding thioester. Finally, the thioester is reacted with dimethylamine to form N,N-dimethyl-4-[[5-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]butanamide.

Scientific Research Applications

N,N-dimethyl-4-[[5-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]butanamide has been extensively used in scientific research as a tool for drug discovery and development. It has been shown to be a potent inhibitor of various enzymes, including histone deacetylases and protein kinases. These enzymes play critical roles in various cellular processes, and their dysregulation has been linked to numerous diseases, including cancer and neurodegenerative disorders.

properties

IUPAC Name

N,N-dimethyl-4-[[5-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4OS/c1-11-6-8-12(9-7-11)14-16-15(18-17-14)21-10-4-5-13(20)19(2)3/h6-9H,4-5,10H2,1-3H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDCCIXVISXZUQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=NN2)SCCCC(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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